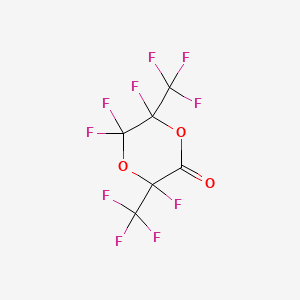

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)

Übersicht

Beschreibung

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) typically involves the fluorination of precursor compounds. Common methods include:

Direct Fluorination: Using elemental fluorine or fluorinating agents like cobalt trifluoride.

Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production may involve large-scale fluorination processes, often conducted under controlled conditions to ensure safety and efficiency. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Halogen exchange reactions using reagents like sodium iodide.

Common Reagents and Conditions

Oxidation: Typically conducted in acidic or basic conditions.

Reduction: Often performed in anhydrous solvents under inert atmosphere.

Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is primarily utilized in the following areas:

Lubricants and Hydraulic Fluids

The compound serves as a lubricant and hydraulic fluid due to its low surface tension and high thermal stability. Its chemical inertness makes it suitable for use in environments where traditional lubricants may fail.

Sealing Fluids

Due to its non-reactive nature, it is employed as a sealing fluid in various industrial applications, particularly in systems requiring resistance to aggressive chemicals and high temperatures.

Heat Transfer Fluids

Its excellent heat transfer properties allow it to be used in systems designed for efficient thermal management, such as cooling systems in electronic devices.

Scientific Research Applications

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) has garnered attention in scientific research for several reasons:

Synthesis of Fluorinated Compounds

The compound acts as a precursor in the synthesis of various fluorinated derivatives. For instance, it can be reacted with hexafluoropropene oxide to produce perfluoroalkoxypropionic acid fluorides .

Environmental Studies

Research has indicated the potential of perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) in environmental remediation processes. For example, it may be involved in studies focused on the degradation of perfluorinated compounds and their environmental impact .

Case Study 1: Industrial Application of Sealing Fluids

A manufacturing plant utilized perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) as a sealing fluid in its hydraulic systems. The study highlighted significant improvements in system efficiency and longevity due to the compound's thermal stability and chemical resistance.

Case Study 2: Environmental Remediation Efforts

In a project aimed at removing contaminants from groundwater, perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) was tested alongside other compounds for its efficacy in breaking down harmful substances. Results indicated that it could effectively assist in reducing concentrations of certain pollutants below detection limits when used with granular activated carbon systems .

Data Table: Comparison of Applications

| Application Type | Description | Benefits |

|---|---|---|

| Lubricants | Used in machinery for reduced friction | High thermal stability |

| Hydraulic Fluids | Fluid medium for hydraulic systems | Non-reactive under high pressure |

| Sealing Fluids | Prevents leaks in mechanical systems | Resistant to aggressive chemicals |

| Heat Transfer Fluids | Efficient thermal management in electronic devices | Excellent heat transfer properties |

| Synthesis Precursor | Used to create various fluorinated compounds | Versatile chemical reactivity |

| Environmental Remediation | Aids in breaking down harmful contaminants | Effective reduction of pollutants |

Wirkmechanismus

The mechanism of action of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexafluoropropylene oxide: Another fluorinated compound with similar stability and reactivity.

Perfluorooctanoic acid: Known for its use in industrial applications and environmental persistence.

Uniqueness

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its high fluorine content contributes to its exceptional stability and resistance to chemical degradation.

Conclusion

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is a fluorinated compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various scientific and industrial purposes. Further research and detailed studies are essential to fully understand its potential and applications.

Biologische Aktivität

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane), commonly referred to as PFOD, is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of PFOD, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

PFOD is characterized by a perfluorinated dioxane structure, which contributes to its stability and resistance to degradation. The presence of fluorine atoms significantly alters the physicochemical properties of the compound compared to its non-fluorinated counterparts. This modification can impact solubility, permeability, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F6O2 |

| Molecular Weight | 242.12 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Toxicological Profile

Research indicates that PFOD may exhibit various toxicological effects. Studies have shown that compounds with similar structures can affect liver function and induce genotoxicity. In particular, perfluorinated compounds are known to accumulate in biological tissues, leading to potential long-term health effects.

Case Studies

Several case studies have highlighted the biological implications of exposure to PFOD and similar compounds:

- Case Study 1 : A study on adolescents in Flanders revealed detectable levels of various per- and polyfluoroalkyl substances (PFAS) in urine samples, indicating widespread exposure. This raises concerns about the potential health impacts of these substances, including PFOD .

- Case Study 2 : Research focused on the environmental persistence of PFAS has underscored the need for further investigation into their biological effects. The accumulation of these substances in human tissues suggests a need for ongoing monitoring and study .

Research Findings

Recent investigations into PFOD's biological activity have yielded several key findings:

- Metabolic Pathways : Understanding how PFOD is metabolized in vivo is crucial for assessing its biological impact. Preliminary studies suggest that metabolic pathways may differ significantly from those of non-fluorinated analogs due to the presence of fluorine atoms .

- Environmental Impact : The persistence of PFOD in the environment raises questions about its long-term biological effects on ecosystems and human health. Research indicates that fluorinated compounds may disrupt endocrine functions in wildlife .

Eigenschaften

IUPAC Name |

3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O3/c7-2(4(9,10)11)1(17)18-3(8,5(12,13)14)6(15,16)19-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPQPNYDDMAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880210 | |

| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-84-4 | |

| Record name | 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7309-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.